Gantofiban

Integrin conformational pharmacology Platelet GPIIb/IIIa antagonism Closure-stabilizing inhibitors

Gantofiban is the reference closure-stabilizing GPIIb/IIIa antagonist, uniquely maintaining the bent-closed integrin conformation without inducing LIBS epitopes. Unlike tirofiban or eptifibatide, it avoids partial agonism linked to clinical failure. This oral double prodrug is ideal for in vivo thrombosis models and structural biology (PDB 7UCY). Essential for screening novel antagonists—use as a LIBS-negative benchmark. Procure the active (R)-enantiomer with verified chiral purity for reproducible integrin pharmacology.

Molecular Formula C21H29N5O6
Molecular Weight 447.5 g/mol
Cat. No. B15609153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGantofiban
Molecular FormulaC21H29N5O6
Molecular Weight447.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H29N5O6/c1-3-31-18(27)14-25-10-8-24(9-11-25)12-17-13-26(21(29)32-17)16-6-4-15(5-7-16)19(22)23-20(28)30-2/h4-7,17H,3,8-14H2,1-2H3,(H2,22,23,28)/t17-/m1/s1
InChIKeyYNBHAPKHWDNTMZ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gantofiban Procurement Guide: GPIIb/IIIa Antagonist for Integrin Closure-State Research


Gantofiban (CAS 183547-57-1, EMD 122347, YM 028) is a small-molecule, non-peptide glycoprotein IIb/IIIa (integrin αIIbβ3) receptor antagonist of the oxazolidinone-piperazine class [1]. It functions as an oral double prodrug, where EMD 122347 is metabolically converted to the active moiety EMD 132338 [2]. Gantofiban was originally developed by Merck KGaA and Yamanouchi and advanced to Phase II clinical trials for thrombosis before discontinuation in 2004 [2]. Unlike the clinically approved intravenous agents tirofiban and eptifibatide, Gantofiban is distinguished by its ability to stabilize the bent-closed conformation of integrin αIIbβ3 without inducing the high-affinity extended-open state [3].

Why Generic Substitution of Gantofiban with Other GPIIb/IIIa Antagonists Fails


Within-class substitution among GPIIb/IIIa antagonists is scientifically unsound because members of this class diverge fundamentally in their conformational pharmacology. Gantofiban is a closure-stabilizing inhibitor that binds αIIbβ3 without perturbing its structure and suppresses ligand-induced binding site (LIBS) epitope exposure [1]. In contrast, tirofiban (KD = 15 nmol/L), eptifibatide (KD = 120 nmol/L), lotrafiban, roxifiban, and lamifiban are opening inhibitors that stabilize the extended-open, high-affinity integrin conformation and strongly induce LIBS expression [1][2]. This partial agonism of opening inhibitors has been mechanistically linked to the failure of oral αIIbβ3 antagonists in Phase III clinical trials, where mortality was significantly higher in treated patients [1]. Furthermore, Gantofiban is an oral double prodrug designed for enteral absorption, whereas tirofiban and eptifibatide require intravenous administration, making them unsuitable for the same experimental or therapeutic contexts [3]. These conformational, pharmacodynamic, and pharmacokinetic differences preclude interchangeable use.

Gantofiban Quantitative Differentiation Evidence: Head-to-Head Comparisons with GPIIb/IIIa Analogs


Conformational Fate: Gantofiban Stabilizes Closed αIIbβ3 While Tirofiban and Eptifibatide Induce Headpiece Opening

Gantofiban is classified as a closure-stabilizing integrin inhibitor. In Superdex 200 size-exclusion chromatography with 2 mM Mn²⁺ running buffer (which favours the open integrin conformation), Gantofiban (10 μM) did not increase the hydrodynamic radius of the αIIbβ3 headpiece, maintaining the closed state [1]. In contrast, opening inhibitors lotrafiban and roxifiban increased the hydrodynamic radius from ~4.77 nm (Mg²⁺, closed) to ~5.36 nm in Mn²⁺; tirofiban and eptifibatide also produced substantial rightward shifts indicative of headpiece opening [1]. Crystallography confirmed that Gantofiban bound to αIIbβ3 in Mn²⁺ without any perturbation of the closed headpiece structure, whereas tirofiban, lotrafiban, and eptifibatide induced a 2 Å movement of the β1-α1 loop and displacement of the MIDAS water 1 by the Ser-123 sidechain [1]. This difference in conformational outcome is the single most important differentiator for scientific selection.

Integrin conformational pharmacology Platelet GPIIb/IIIa antagonism Closure-stabilizing inhibitors

LIBS Epitope Modulation: Gantofiban Suppresses While Abciximab, Tirofiban, and Eptifibatide Induce LIBS

In a systematic comparative study using conformation-dependent monoclonal antibodies (LIBS-1, PMI-1) and flow cytometry on human platelets, EMD 122347 (Gantofiban) did not induce LIBS epitope exposure on platelet GPIIb/IIIa, whereas abciximab, tirofiban, integrilin (eptifibatide), and lamifiban all induced significant LIBS activity [1]. This finding was independently validated by Lin et al. (2022), who demonstrated that Gantofiban significantly suppressed LIBS epitope exposure on WT αIIbβ3 transfectants, while opening compounds (lotrafiban, eptifibatide, tirofiban, roxifiban, lamifiban, sibrafiban, fradafiban) strongly induced LIBS [2]. On thrombin-activated washed platelets, all opening compounds enhanced LIBS exposure, whereas closing compounds (including Gantofiban) decreased LIBS exposure [2]. LIBS induction by opening antagonists has been mechanistically linked to proaggregatory intrinsic activity and may contribute to the increased mortality observed in oral GPIIb/IIIa antagonist trials [1][2].

LIBS induction Platelet activation GPIIb/IIIa antagonist profiling

Affinity Preference for Closed vs Open Integrin Conformation: Gantofiban Binds Closed State with Higher Affinity

In competitive binding studies measuring inhibitor affinity for WT αIIbβ3 (predominantly bent-closed) vs a glycan-wedge N305T mutant (enriched in extended-open state) on the surface of Expi293F transfectants, Gantofiban exhibited higher affinity for the WT closed ensemble than for the activated open mutant [1]. Conversely, all opening inhibitors tested—lotrafiban, eptifibatide, tirofiban, roxifiban, gantofiban analog, EF-5154, sibrafiban, lamifiban, fradafiban, and BMS4-2—showed higher affinity for the N305T activated mutant than for WT αIIbβ3 [1]. Although exact Ki/KD values for Gantofiban were reported graphically (Fig. 6D) and are not numerically extractable from the text, the directionality of affinity preference is unambiguous and mechanistically diagnostic: closure-stabilizing compounds preferentially recognize the low-affinity integrin state, while opening compounds prefer the high-affinity state [1]. This affinity-state preference directly reflects the conformational pharmacology defined by gel filtration and crystallography.

Integrin affinity state selectivity Conformation-specific binding αIIbβ3 antagonist screening

Oral Double Prodrug Design: Gantofiban Enables Enteral Administration Unavailable with IV-Only Tirofiban and Eptifibatide

Gantofiban (EMD 122347) is an oral double prodrug that undergoes metabolic conversion to the active GPIIb/IIIa antagonist EMD 132338, a design feature enabling enteral administration [1]. In Caco-2 human intestinal epithelial cell monolayer transport assays, EMD 122347 displayed directional basolateral-to-apical efflux with saturable kinetics (Km = 207 μM, Vmax = 0.275 nmol cm⁻² min⁻¹), a polarized transport pattern inhibitable by the P-glycoprotein inhibitor verapamil (300 μM) [2]. Peroral bioavailability was confirmed in cynomolgus monkeys, with ex vivo inhibition of platelet aggregation in guinea pigs showing the same rank order as Caco-2 permeability coefficients [2]. In contrast, tirofiban and eptifibatide are exclusively intravenous agents with plasma half-lives of approximately 2 hours and require continuous infusion for sustained antiplatelet effect [3]. Other oral GPIIb/IIIa antagonists that reached clinical testing (lotrafiban, roxifiban, sibrafiban, lamifiban, fradafiban) were all opening inhibitors that failed in Phase III due to excess mortality [1].

Oral GPIIb/IIIa antagonist Double prodrug pharmacokinetics Caco-2 intestinal transport

Stereochemical Stringency: (R)-Enantiomer of Gantofiban Required for Bioactivity—A Purity Specification Not Captured by Achiral Assays

The bioactivity of Gantofiban is strongly dependent on stereochemical configuration, with the (R)-enantiomer at the 5-position of the oxazolidinone ring being the active form [1]. Of the series of oxazolidinone derivatives synthesized to optimize GPIIb/IIIa antagonistic activity and oral bioavailability, Gantofiban demonstrated the highest activity [1]. The preparative enantioseparation of Gantofiban precursors was achieved using chiral stationary phases of the poly-(N-acryloyl amino acid derivative)-type, with optimized simulated moving bed (SMB) chromatography parameters determined for three precursor–stationary phase–mobile phase combinations [1]. In contrast, tirofiban (a non-peptide tyrosine derivative) and eptifibatide (a cyclic heptapeptide) have fundamentally different chemical scaffolds without the oxazolidinone chiral center that defines Gantofiban's stereochemical identity [2]. This stereochemical requirement imposes a procurement-quality specification: achiral purity assays (e.g., HPLC-UV at 254 nm alone) are insufficient to verify the active (R)-enantiomer content, and lot-specific enantiomeric excess (ee) determination by chiral HPLC or SMB-validated methods is critical [1].

Chiral chromatography Enantiomeric purity Gantofiban synthesis intermediates

Gantofiban Best-Fit Research and Industrial Application Scenarios Based on Differentiation Evidence


Integrin Conformational Biology: Tool Compound for Closed-State Stabilization Studies

Gantofiban is uniquely suited as a chemical probe in integrin conformational biology experiments where maintenance of the bent-closed αIIbβ3 state is required. In gel filtration and crystallography, Gantofiban bound without inducing headpiece opening or β1-α1 loop movement, making it the reference closure-stabilizing inhibitor for αIIbβ3 [1]. Researchers studying the structural basis of integrin affinity regulation, MIDAS metal ion coordination, or water-mediated hydrogen bond networks can use Gantofiban to lock the receptor in state 1 and directly compare with opening inhibitors such as tirofiban or lotrafiban that induce the 2 Å β1-α1 loop shift [1]. The X-ray crystal structure of the Gantofiban–αIIbβ3 complex (PDB 7UCY, 2.35 Å resolution) provides atomic-level detail for structure-based drug design efforts targeting closure stabilization [1].

LIBS-Negative Reference Standard for GPIIb/IIIa Antagonist Screening Panels

In platelet pharmacology screening cascades, Gantofiban serves as a critical LIBS-negative comparator. When profiling novel GPIIb/IIIa antagonists for intrinsic proaggregatory activity, Gantofiban provides the benchmark for compounds that do not induce LIBS, while tirofiban, eptifibatide, and abciximab serve as LIBS-positive controls [1]. This binary classification (LIBS-negative vs LIBS-positive) is predictive of clinical safety outcomes: all oral GPIIb/IIIa antagonists that failed in Phase III with excess mortality were opening/LIBS-inducing compounds, whereas Gantofiban's LIBS-negative profile aligns with closure stabilization and avoidance of partial agonism [1][2]. Including Gantofiban in antagonist screening panels thus enables early triage of compounds with a potentially safer conformational profile.

In Vivo Oral Anti-Thrombotic Studies in Rodent and Non-Human Primate Models

For chronic oral dosing experiments in preclinical thrombosis models, Gantofiban is one of the limited set of GPIIb/IIIa antagonists with documented oral bioavailability in both guinea pigs (ex vivo platelet aggregation inhibition) and cynomolgus monkeys (peroral bioavailability confirmed) [1]. Unlike intravenous agents tirofiban and eptifibatide (t½ ~2 h, continuous infusion required), Gantofiban's oral double prodrug design supports repeated enteral dosing without surgical catheterization [2]. Importantly, Gantofiban is the only oral GPIIb/IIIa antagonist demonstrated to be a closure-stabilizing inhibitor; all other oral agents that reached clinical testing (lotrafiban, roxifiban, sibrafiban, lamifiban, fradafiban) were opening inhibitors with documented LIBS induction [2], making Gantofiban the sole option for in vivo studies requiring oral administration without the confounding variable of integrin partial agonism.

Chiral Separation Method Development and Enantiomeric Purity Reference Standard

Gantofiban's strong stereochemical dependence—where bioactivity resides exclusively in the (R)-enantiomer—makes it a valuable reference compound for developing and validating chiral separation methods for oxazolidinone-class GPIIb/IIIa antagonists [1]. The published SMB-chromatography optimization parameters for three Gantofiban precursors on poly-(N-acryloyl amino acid derivative)-type chiral stationary phases provide a validated starting point for analytical and preparative enantioseparation workflows [1]. Quality control laboratories procuring Gantofiban as a reference standard should specify enantiomeric excess determination by chiral HPLC, as conventional achiral purity assays cannot distinguish the active (R)-enantiomer from the inactive (S)-enantiomer, a specification irrelevant to achiral comparators such as tirofiban.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gantofiban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.